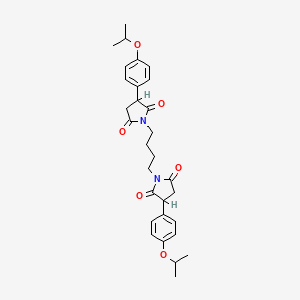
1,1'-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound characterized by its unique structure, which includes a butanediyl backbone and pyrrolidinedione rings substituted with methylethoxyphenyl groups
准备方法
The synthesis of 1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the butanediyl backbone: This can be achieved through the reaction of 1,4-dibromobutane with a suitable nucleophile.
Introduction of pyrrolidinedione rings: This step involves the cyclization of intermediates to form the pyrrolidinedione rings.
Substitution with methylethoxyphenyl groups:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of 1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar compounds to 1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) include:
1,1’-(1,4-Butanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione): This compound has a similar structure but lacks the methylethoxy groups.
1,1’-(1,4-Butanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione): This compound features ethoxy groups instead of methylethoxy groups.
属性
CAS 编号 |
115906-26-8 |
|---|---|
分子式 |
C30H36N2O6 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
1-[4-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]butyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H36N2O6/c1-19(2)37-23-11-7-21(8-12-23)25-17-27(33)31(29(25)35)15-5-6-16-32-28(34)18-26(30(32)36)22-9-13-24(14-10-22)38-20(3)4/h7-14,19-20,25-26H,5-6,15-18H2,1-4H3 |
InChI 键 |
YZCCVWIPTCYSGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



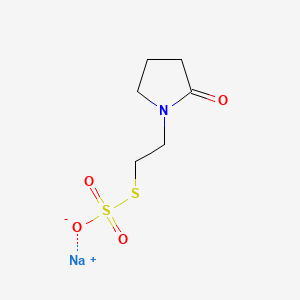


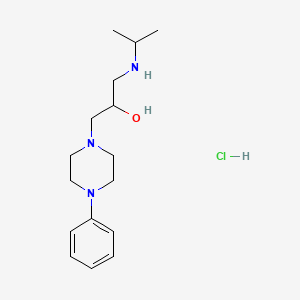
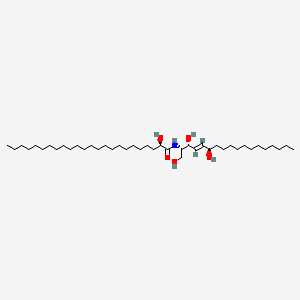
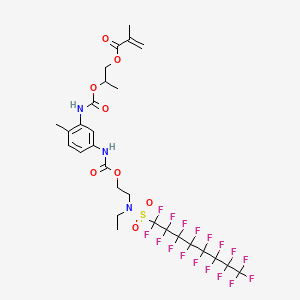
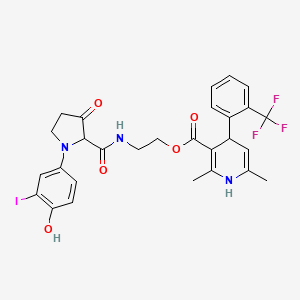
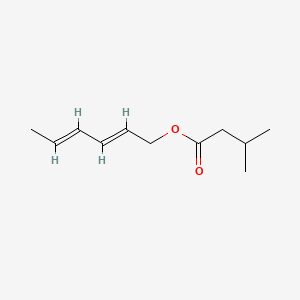


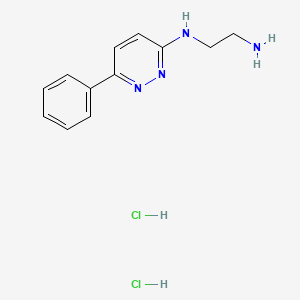
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)

